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molecular formula C11H22O2Si B2921512 2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde CAS No. 1253978-16-3

2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde

Cat. No. B2921512
M. Wt: 214.38
InChI Key: DHQHYAJJUXLKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07973047B2

Procedure details

To a 2.0 L RBF containing 1-(2,2-dimethoxyethyl)cyclopropanol (17.400 g, 119 mmol) was added DCM (550 ml) and the mixture was allowed to stir at 0° C. for 15 min. 2,4,6-Collidine (63.1 ml, 476 mmol) was added and the reaction was allowed to chill for 5 min before the addition of tert-butyldimethylsilyl triflate (27.3 ml, 119 mmol) over 10 min. The reaction was allowed to stir for 20 min and then analyzed by tlc which showed that all of the tertiary alcohol had been protected as its TBS ether. So, triethylsilyl trifluoromethanesulfonate (53.8 ml, 238 mmol) was added via syringe over 10 min. After 20 min, tlc showed all of the material was converted to a baseline Rf material (mixed acetal) and then water (300 mL) was added and the reaction was allowed to stir overnight. The layers were separated. The DCM was washed with dilute HCl to remove the 2,4,6-collidine. The aq. layer was back extracted with DCM. The combined organics were washed with sodium bicarbonate, brine, dried with sodium sulfate and filtered though a plug of silica gel. Desired fractions were collected to give the product.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
63.1 mL
Type
reactant
Reaction Step Two
Quantity
27.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
tertiary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
TBS ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
53.8 mL
Type
reactant
Reaction Step Six
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Eight
Name
Quantity
550 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CO[CH:3]([O:9]C)[CH2:4][C:5]1([OH:8])[CH2:7][CH2:6]1.N1C(C)=CC(C)=CC=1C.O([Si:28]([C:31]([CH3:34])([CH3:33])[CH3:32])([CH3:30])[CH3:29])S(C(F)(F)F)(=O)=O.FC(F)(F)S(O[Si](CC)(CC)CC)(=O)=O>O.C(Cl)Cl>[Si:28]([O:8][C:5]1([CH2:4][CH:3]=[O:9])[CH2:6][CH2:7]1)([C:31]([CH3:34])([CH3:33])[CH3:32])([CH3:30])[CH3:29]

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
COC(CC1(CC1)O)OC
Step Two
Name
Quantity
63.1 mL
Type
reactant
Smiles
N1=C(C=C(C=C1C)C)C
Step Three
Name
Quantity
27.3 mL
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)[Si](C)(C)C(C)(C)C
Step Four
Name
tertiary alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
TBS ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
53.8 mL
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](CC)(CC)CC)(F)F
Step Seven
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
550 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 20 min
Duration
20 min
WAIT
Type
WAIT
Details
After 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The DCM was washed with dilute HCl
CUSTOM
Type
CUSTOM
Details
to remove the 2,4,6-collidine
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was back extracted with DCM
WASH
Type
WASH
Details
The combined organics were washed with sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered though a plug of silica gel
CUSTOM
Type
CUSTOM
Details
Desired fractions were collected
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
[Si](C)(C)(C(C)(C)C)OC1(CC1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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